REACTION_SMILES
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[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[N:8]1[CH2:9][CH2:10][CH:11]([CH:14]=[CH:15][C:16](=[O:17])[O:18][CH2:19][CH3:20])[CH2:12][CH2:13]1.[Cl:21][C:22]([O:23][CH:24]([Cl:25])[CH3:26])=[O:27].[Cl:28][CH2:29][CH2:30][Cl:31]>>[NH:8]1[CH2:9][CH2:10][CH:11]([CH:14]=[CH:15][C:16](=[O:17])[O:18][CH2:19][CH3:20])[CH2:12][CH2:13]1
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Name
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CCOC(=O)C=CC1CCN(Cc2ccccc2)CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C=CC1CCN(Cc2ccccc2)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(Cl)OC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCCl
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Name
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Type
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product
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Smiles
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CCOC(=O)C=CC1CCNCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |